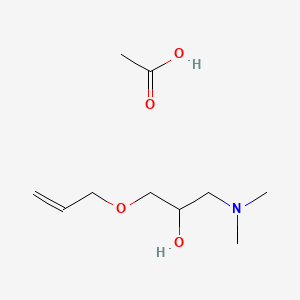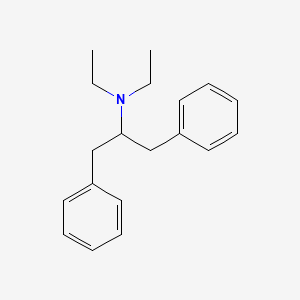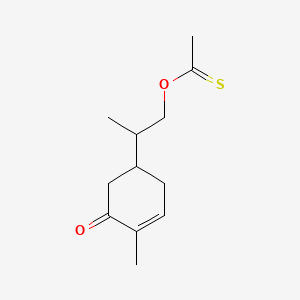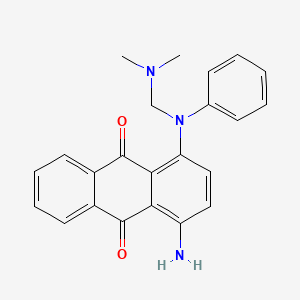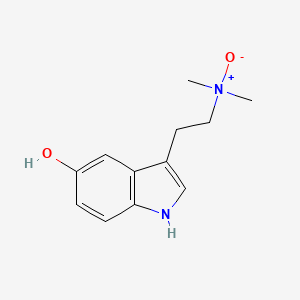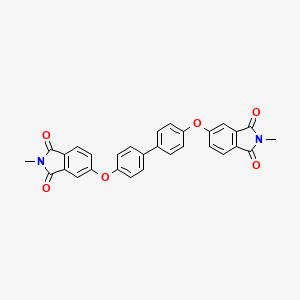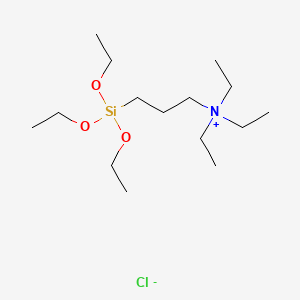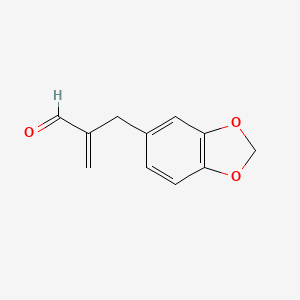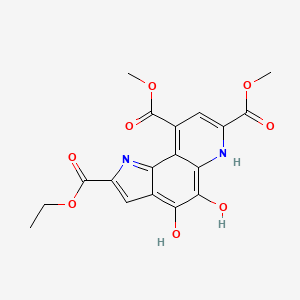
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique redox properties and are often involved in various biological reactions. This particular compound is a tricyclic ortho-quinone, which is water-soluble and heat-stable .
Preparation Methods
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester involves multiple steps. The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes a series of reactions catalyzed by enzymes such as PqqE, PqqF, and PqqC. These reactions include linking, cutting out amino acids, spontaneous Schiff base formation, dioxygenation, cyclization, and oxidation . Industrial production methods often involve the crystallization of the compound in a solution of ethanol and water, followed by structural analysis and property characterization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfenic, sulfinic, and sulfonic acids .
Scientific Research Applications
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester has a wide range of scientific research applications. In chemistry, it serves as a redox cofactor for various bacterial dehydrogenases. In biology, it is known for its growth-promoting activity and neuroprotective function. In medicine, it has been studied for its anti-diabetic and anti-oxidative properties. Additionally, it is used in the industry for its role in mitochondrial biogenesis and nerve regeneration .
Mechanism of Action
The compound exerts its effects through its redox properties. It promotes growth, mitochondrial function, and development by stimulating cell proliferation and viability. It acts as a potent antioxidant, scavenging superoxide and peroxynitrite. The molecular targets and pathways involved include the phosphorylation and activation of CREB and the enhancement of PGC-1α expression .
Comparison with Similar Compounds
Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical. These compounds, like 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester, belong to the quinone family and share similar redox properties. this compound is unique due to its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
Properties
CAS No. |
117051-71-5 |
|---|---|
Molecular Formula |
C18H16N2O8 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C18H16N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,20-22H,4H2,1-3H3 |
InChI Key |
MBNWEHWGNWCPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


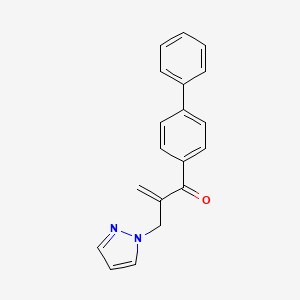
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)


